(3,4-Dimethylphenyl)(4-tosylquinolin-3-yl)methanone
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Overview
Description
(3,4-Dimethylphenyl)(4-tosylquinolin-3-yl)methanone is a useful research compound. Its molecular formula is C25H21NO3S and its molecular weight is 415.51. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Agent Development
- Research into similar compounds, such as derivatives of tetrahydroquinoline, has shown a broad range of therapeutic properties including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects. These findings suggest that compounds like "(3,4-Dimethylphenyl)(4-tosylquinolin-3-yl)methanone" could also be explored for their potential in developing new therapeutic agents (Bonilla-Castañeda et al., 2022).
Antioxidant Properties
- Synthesis and study of antioxidant properties of similar chemical structures have been carried out, indicating the potential of these compounds to serve as effective antioxidants. This suggests a possible research avenue for "this compound" in evaluating its antioxidant capabilities, which could be relevant in the context of preventing oxidative stress-related diseases (Çetinkaya et al., 2012).
Molecular Interaction Studies
- Studies on the edge-to-face interaction between aromatic rings in clathrate formation of related compounds have provided insights into the molecular interactions that govern complex formation. Such research could be relevant for "this compound" in understanding its behavior in various chemical environments and potential applications in molecular encapsulation or sensing technologies (Eto et al., 2011).
Antimalarial Activity
- The synthesis and evaluation of compounds for antimalarial activity highlight the potential for similar structures to be used in the development of new antimalarial drugs. This suggests that research into "this compound" could also explore its efficacy against malaria or other parasitic infections (Lutz & Sanders, 1976).
Synthesis and Characterization of Novel Compounds
- The synthesis and detailed characterization of novel compounds provide a foundation for understanding their properties and potential applications. Research into compounds with similar structures or functionalities can guide the exploration of "this compound" in various scientific and industrial applications (Arasu et al., 2019).
Mechanism of Action
Target of Action
The primary targets of (3,4-Dimethylphenyl)(4-tosylquinolin-3-yl)methanone are currently unknown. This compound is a derivative of tetrahydroquinoline (THQ), which is present in various natural products and exhibits a broad range of biological activities
Mode of Action
Thq derivatives are known to interact with their targets in a variety of ways, including acting as inhibitors or modulators . The exact interaction between this compound and its targets requires further investigation.
Biochemical Pathways
THQ derivatives are known to influence a variety of biological processes, suggesting that they may affect multiple pathways
Result of Action
Thq derivatives are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-16-8-12-20(13-9-16)30(28,29)25-21-6-4-5-7-23(21)26-15-22(25)24(27)19-11-10-17(2)18(3)14-19/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFFVQCMKWZRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.